molecular formula C24H21ClN4O2 B4735940 N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine

N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine

Cat. No. B4735940
M. Wt: 432.9 g/mol
InChI Key: IWGKZMLRJNEDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves multi-step chemical reactions including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, showcases a synthesis process from dichloro-nitrobenzene and piperazine, achieving a total yield of 48.2% (Quan, 2006). The structural confirmation of synthesized compounds is often done using IR and NMR spectroscopy techniques.

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives reveals various conformational and interactional insights. For instance, a study on 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine showed the piperazine ring adopting a slightly distorted chair conformation, with specific torsion angles indicating the spatial arrangement of nitro groups relative to the piperazine and benzene rings (Kavitha et al., 2013).

Chemical Reactions and Properties

The reactivity of piperazine compounds is influenced by their functional groups. For example, Mn(II) and Zn(II) complexes with piperazine moiety Schiff-base ligands demonstrated potential therapeutic activity and antibacterial properties, indicating the versatility of piperazine derivatives in chemical reactions and their applications (Keypour et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the applicability of a compound. The crystal structure of related compounds often reveals significant details about molecular interactions and stability. For example, the crystal packing of certain piperazine derivatives is stabilized by weak intermolecular interactions, which are pivotal for determining solubility and melting points (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties of N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine and related compounds, such as reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, are fundamental for their application in synthetic chemistry and potential pharmacological use. Studies like the synthesis and characterization of Mn(II) and Zn(II) complexes highlight the chemical versatility and potential application areas of these compounds (Keypour et al., 2017).

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c25-23-10-9-18(29(30)31)15-17(23)16-26-28-13-11-27(12-14-28)24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-10,15-16,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKZMLRJNEDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Reactant of Route 2
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Reactant of Route 3
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N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Reactant of Route 4
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Reactant of Route 5
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Reactant of Route 6
N-(2-chloro-5-nitrobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine

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